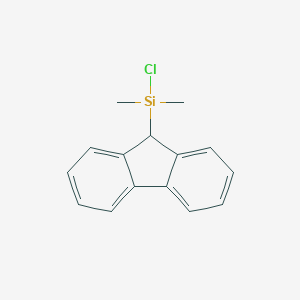

9-(Chlorodimethylsilyl)-9h-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro-(9H-fluoren-9-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHYCLVENKAPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340461 | |

| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154283-78-0 | |

| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Chlorodimethylsilyl 9h Fluorene and Its Precursors

Preparation of Fluorene (B118485) Intermediates for Silylation

The journey to 9-(chlorodimethylsilyl)-9H-fluorene begins with the preparation of suitable fluorene precursors. This involves activating the fluorene backbone to facilitate regioselective substitution at the desired C9 position.

Functionalization of the Fluorene Backbone for Regioselective Substitution

The fluorene backbone can be functionalized to influence its electronic properties and to direct substitution reactions. While the focus for the synthesis of this compound is on the C9 position, modifications to the aromatic rings can be performed to tune the properties of the final molecule. Methods such as Friedel-Crafts acetylation can introduce acetyl groups, primarily at the 2- and 7-positions, which can be further modified. researchgate.net However, for the specific target of this article, the primary focus remains on the reactivity of the C9 position.

Strategies for Introducing Reactive Centers at the 9-Position of 9H-Fluorene

The key to synthesizing 9-substituted fluorenes lies in the acidic nature of the protons at the 9-position (pKa ≈ 22.6 in DMSO). This acidity allows for deprotonation by a strong base to form a fluorenyl anion, a potent nucleophile. This anion is the primary reactive intermediate for introducing substituents at the C9 position.

Common strategies for generating the fluorenyl anion involve the use of strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metal hydrides (e.g., sodium hydride) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). The resulting fluorenyl anion is typically a brightly colored species, indicating its formation.

Another approach to creating a reactive center at the 9-position involves the synthesis of 9-halofluorenes, such as 9-bromofluorene (B49992). This can be achieved through the reaction of fluorene with N-bromosuccinimide (NBS). The resulting 9-bromofluorene can then be used in various coupling reactions or converted to the fluorenyl Grignard reagent by reaction with magnesium metal.

Direct Silylation Approaches for this compound Synthesis

With a reactive fluorene intermediate in hand, the next step is the introduction of the chlorodimethylsilyl group. This is typically achieved through a direct silylation reaction.

Metalation Reactions and Subsequent Halosilane Quenching

The most direct and widely employed method for the synthesis of this compound involves the metalation of fluorene followed by quenching the resulting fluorenyl anion with a suitable halosilane. The general reaction scheme is as follows:

Metalation: Fluorene is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like THF at low temperatures (typically -78 °C to 0 °C) to generate the fluorenyl anion.

Halosilane Quenching: The solution of the fluorenyl anion is then treated with an excess of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). The nucleophilic fluorenyl anion attacks one of the silicon-chlorine bonds, displacing a chloride ion and forming the desired carbon-silicon bond.

The use of an excess of dichlorodimethylsilane is crucial to favor the formation of the monosubstituted product, this compound, over the disubstituted product, 9,9'-bis(dimethylsilyl)fluorene.

A representative, though not identical, synthesis is the preparation of dimethylbis(9-fluorenyl)silane, where fluorenyllithium is reacted with dimethyldichlorosilane. This reaction highlights the feasibility of the C-Si bond formation using this methodology.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Fluorene | Dichlorodimethylsilane | n-Butyllithium | THF | This compound |

| Fluorene | Allyl bromide | KOH/KI | DMSO | 9,9-Diallylfluorene asianpubs.org |

Table 1: Representative Reactions for the Functionalization of Fluorene at the 9-Position. This table showcases common reactants and conditions for introducing substituents at the C9 position of fluorene.

Alternative Routes to Carbon-Silicon Bond Formation at the 9-Position of the Fluorene Moiety

While metalation followed by quenching is the most common route, other strategies for forming the C-Si bond at the 9-position of fluorene can be envisioned. One potential alternative involves the reaction of a 9-halofluorene, such as 9-bromofluorene, with a silyl (B83357) nucleophile. For instance, a silyl-Grignard reagent or a silyllithium compound could potentially displace the halide from the 9-position. However, these methods are generally less common for this specific transformation due to the ease and efficiency of the fluorenyl anion route.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the desired outcome.

Temperature: The metalation step is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions. The subsequent quenching with dichlorodimethylsilane is also often performed at low temperatures, followed by a gradual warming to room temperature to ensure the reaction goes to completion.

Stoichiometry: The molar ratio of the reactants is a key parameter. A slight excess of the base is often used to ensure complete deprotonation of the fluorene. As mentioned earlier, a significant excess of dichlorodimethylsilane is necessary to minimize the formation of the disubstituted byproduct.

Solvent: The choice of solvent is crucial. Anhydrous aprotic solvents like THF are ideal for stabilizing the fluorenyl anion and facilitating the reaction. The purity of the solvent is also important, as any protic impurities can quench the anion and reduce the yield.

Addition Rate: The slow, dropwise addition of the reagents, particularly the organolithium base and the dichlorodimethylsilane, can help to control the reaction exotherm and improve selectivity.

Detailed academic studies on the optimization of the synthesis of this compound are not widely available in the public domain. However, based on analogous reactions, it can be inferred that careful control of the aforementioned parameters is essential for achieving high yields. For instance, in the synthesis of 9,9-diallylfluorene, the use of a phase-transfer catalyst (KI) in DMSO with KOH as the base leads to excellent yields of the disubstituted product. asianpubs.org This demonstrates how the choice of base and solvent system can be tailored to favor a specific product.

| Parameter | Condition | Rationale |

| Temperature | -78 °C to 0 °C for metalation | Control of reactivity, prevention of side reactions |

| Reactant Ratio | Excess dichlorodimethylsilane | Minimize disubstitution |

| Solvent | Anhydrous THF | Stabilize anion, prevent quenching |

| Addition | Slow, dropwise | Control exotherm, improve selectivity |

Table 2: Key Parameters for Optimizing the Synthesis of this compound. This table outlines the critical reaction parameters and their impact on the synthesis.

Chemical Transformations and Derivatization of 9 Chlorodimethylsilyl 9h Fluorene

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-chlorine bond in 9-(chlorodimethylsilyl)-9H-fluorene is highly susceptible to cleavage by nucleophiles. This reactivity is the foundation for introducing a wide variety of functional groups, leading to the synthesis of complex and tailored molecules.

The chlorine atom can be readily displaced by carbanions, typically delivered by organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds. This reaction forms a stable silicon-carbon bond, effectively attaching alkyl or aryl substituents to the dimethylsilylfluorenyl scaffold. This method is a fundamental strategy for synthesizing various 9,9-disubstituted fluorene (B118485) derivatives. mdpi.com The choice of the organometallic reagent dictates the nature of the introduced group, allowing for precise control over the final molecular structure. For instance, reacting this compound with methylmagnesium bromide would yield 9-(trimethylsilyl)-9H-fluorene. Similarly, phenyllithium (B1222949) would produce 9-(dimethylphenylsilyl)-9H-fluorene. These reactions are crucial for creating building blocks for more complex materials. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Organometallic Reagents

| Reagent | Introduced Group | Product Name |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl (-CH₃) | 9-(Trimethylsilyl)-9H-fluorene |

| Phenyllithium (C₆H₅Li) | Phenyl (-C₆H₅) | 9-(Dimethylphenylsilyl)-9H-fluorene |

| n-Butyllithium (n-BuLi) | n-Butyl (-C₄H₉) | 9-(n-Butyldimethylsilyl)-9H-fluorene |

Beyond carbon-based nucleophiles, the silicon center readily reacts with heteroatom nucleophiles to form robust silicon-oxygen (siloxane), silicon-nitrogen (silazane), and silicon-sulfur (thiosilane) linkages.

Si-O Bond Formation: Alcohols and phenols react with this compound, typically in the presence of a mild base to neutralize the HCl byproduct, yielding alkoxysilanes or aryloxysilanes. For example, reaction with ethanol (B145695) yields 9-(ethoxydimethylsilyl)-9H-fluorene. The reaction with diols can lead to the formation of cyclic silyl (B83357) ethers or polymeric structures. sigmaaldrich.com

Si-N Bond Formation: Primary and secondary amines react similarly to form aminosilanes. For instance, diethylamine (B46881) would react to form 9-(diethylaminodimethylsilyl)-9H-fluorene. These reactions are fundamental in creating precursors for silicon-based polymers and materials where nitrogen-containing functionalities are desired. nih.gov

Si-S Bond Formation: Thiols (mercaptans) can displace the chloride to form thiosilanes. researchgate.net This reaction pathway allows for the incorporation of sulfur into the molecular framework, which is of interest for applications in materials science and coordination chemistry. The reaction of 9H-fluorene-9-thiol with other reagents highlights the reactivity of sulfur-containing fluorene compounds. evitachem.comnih.gov

Hydrosilylation Reactions Utilizing the Silane (B1218182) Moiety

For hydrosilylation reactions to occur, the this compound must first be converted to its corresponding hydrosilane derivative, 9-(dimethylsilyl)-9H-fluorene. This is typically achieved by reduction of the Si-Cl bond using a suitable hydride source like lithium aluminum hydride. The resulting Si-H bond is the active functionality for hydrosilylation. Hydrosilylation is an atom-economical reaction involving the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. mdpi.commdpi.com

The addition of the 9-fluorenyl-substituted silane to unsaturated molecules is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or palladium. mdpi.comsci-hub.box This reaction is a powerful tool for carbon-silicon bond formation and is widely used in the synthesis of organosilicon compounds and polymers. digitellinc.com For example, the platinum-catalyzed reaction of 9-(dimethylsilyl)-9H-fluorene with a terminal alkene like 1-octene (B94956) results in the anti-Markovnikov addition of the silyl group to the end of the alkyl chain. When dienes or diynes are used, this reaction can be employed to synthesize polymers where the fluorenylsilyl moiety is incorporated into the polymer backbone or as a pendant group. sci-hub.box

Table 2: Catalyzed Hydrosilylation of Unsaturated Compounds

| Unsaturated Substrate | Catalyst | Product Type |

|---|---|---|

| 1-Octene | Speier's Catalyst (H₂PtCl₆) | Alkyl-substituted fluorenylsilane |

| Phenylacetylene | Wilkinson's Catalyst ((Ph₃P)₃RhCl) | Vinyl-substituted fluorenylsilane |

| 1,5-Hexadiene | Karstedt's Catalyst | Silyl-linked hydrocarbon polymer precursor |

The regioselectivity and stereoselectivity of hydrosilylation are highly dependent on the choice of catalyst and the nature of the substrates. sci-hub.box Platinum catalysts, such as Speier's or Karstedt's catalyst, generally yield the anti-Markovnikov product when reacting with terminal alkenes. nih.gov This means the silicon atom adds to the terminal carbon of the double bond. In contrast, certain palladium and rhodium catalysts can favor the formation of the Markovnikov adduct, where the silicon attaches to the more substituted carbon. sci-hub.box This control over the product's stereochemistry is critical for designing molecules with specific three-dimensional structures and properties, which is particularly important in the synthesis of chiral materials and complex polymer architectures.

Modifications of the Fluorene Moiety in this compound Derivatives

The fluorene ring system itself is an active site for further functionalization, even after the C9 position is substituted with the chlorodimethylsilyl group. mdpi.com The aromatic rings of the fluorene scaffold can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups at the 2, 4, 5, and 7 positions. mdpi.comresearchgate.net

Common modifications include:

Halogenation: Bromination or iodination can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, often targeting the 2 and 7 positions. These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings. sci-hub.ru

Nitration: The fluorene ring can be nitrated using standard nitrating agents (e.g., nitric acid in sulfuric acid). The nitro groups can then be reduced to amines, providing a handle for further derivatization, such as in the synthesis of dyes or hole-transporting materials. nih.gov

Friedel-Crafts Reactions: Acylation or alkylation can be performed under Friedel-Crafts conditions to attach new carbon-based substituents to the aromatic rings.

These modifications allow for the fine-tuning of the electronic and photophysical properties of the resulting fluorene derivatives, which is essential for their application in organic electronics, such as OLEDs and organic solar cells. sci-hub.ruthieme-connect.de

Electrophilic Aromatic Substitution Reactions on the Fluorene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In the case of the fluorene system, the most reactive positions for electrophilic attack are C-2, C-4, and C-7. The substitution pattern is influenced by reaction conditions such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time. researchgate.net

A prominent example of this reaction type is the Friedel-Crafts acylation. byjus.comyoutube.commasterorganicchemistry.com Studies on the acetylation of unsubstituted 9H-fluorene using acetyl chloride and aluminum chloride (AlCl₃) show that mono-acetylation primarily yields a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene, with the 2-isomer being the major product. researchgate.net The use of a more polar solvent like nitromethane (B149229) can slightly alter the product ratios. For di-substitution, the reaction is typically driven to completion with an excess of reagents at higher temperatures, leading selectively to the formation of 2,7-diacetyl-9H-fluorene in high yields. researchgate.net

While no specific studies on the Friedel-Crafts acylation of this compound were identified, the bulky 9-silyl group would be expected to exert steric influence on the incoming electrophile, potentially favoring substitution at the less hindered C-2 and C-7 positions, analogous to the patterns seen in other 9,9-disubstituted fluorenes.

| Entry | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |

| 1 | Dichloroethane | 0 | 2-acetyl-9H-fluorene / 4-acetyl-9H-fluorene | 74 / 16 | researchgate.net |

| 2 | Carbon Disulfide | 0 | 2-acetyl-9H-fluorene / 4-acetyl-9H-fluorene | 80 / 11 | researchgate.net |

| 3 | Dichloroethane | Reflux | 2,7-diacetyl-9H-fluorene | >97 | researchgate.net |

| 4 | Carbon Disulfide | Reflux | 2,7-diacetyl-9H-fluorene | >97 | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of conjugated polymers and complex organic molecules. The Suzuki, Stille, and Negishi reactions are cornerstone methods in this field, each utilizing a different organometallic reagent. wikipedia.orglibretexts.orglibretexts.org For these reactions to be applied to the fluorene scaffold, prior halogenation of the aromatic core, typically at the 2- and 7-positions, is required.

General Mechanism: The catalytic cycle for these reactions generally involves three key steps: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halo-fluorene, forming a Pd(II) complex.

Transmetalation: The organic group from the organometallic reagent (organoboron for Suzuki, organotin for Stille, organozinc for Negishi) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Application to Fluorene Derivatives: While direct examples involving this compound are not prevalent, the utility of these reactions is well-demonstrated with analogous 9,9-disubstituted fluorenes, such as 2,7-dibromo-9,9-dioctylfluorene. This monomer is widely used in Suzuki and Stille coupling reactions to synthesize high-performance polymer semiconductors for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The alkyl or silyl groups at the C-9 position are crucial for ensuring solubility of the resulting polymers.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org For instance, the polymerization of 2,7-dibromo-9,9-dioctylfluorene with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester yields the widely studied polymer poly(9,9-dioctylfluorenyl-2,7-diyl), or PFO. ossila.com

Stille Coupling: The Stille reaction employs an organotin (stannane) reagent. wikipedia.orglibretexts.org It offers the advantage of being tolerant to a wide variety of functional groups, though concerns about the toxicity of tin byproducts exist. 2,7-Dibromo-9,9-dioctylfluorene can be coupled with organodistannane reagents to form similar conjugated polymer structures. ossila.com

Negishi Coupling: The Negishi coupling uses an organozinc reagent and is known for its high reactivity. Mono(silyl)palladium(II) halide complexes, which are key intermediates in some catalytic cycles, have been studied in the context of silyl-Negishi couplings, highlighting the synergy between silicon chemistry and palladium catalysis. mdpi.com

| Coupling Reaction | Halo-Fluorene Substrate (Example) | Coupling Partner (Example) | Catalyst System (Typical) | Product Type | Reference |

| Suzuki | 2,7-Dibromo-9,9-dioctylfluorene | Fluorene-2,7-diboronic acid ester | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Conjugated Polymer | ossila.com |

| Stille | 2,7-Dibromo-9,9-dioctylfluorene | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Conjugated Polymer | ossila.com |

| Negishi | 2-Bromo-9,9-dimethylfluorene | Aryl-Zinc Halide | Pd(dba)₂ / Ligand (e.g., SPhos) | Biaryl Fluorene | libretexts.org |

C-H Alkylation and Functionalization of Fluorene Scaffolds

Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom economy, as it avoids the need for pre-functionalization (like halogenation). beilstein-journals.org For the fluorene system, C-H functionalization can be conceptually divided into two areas: reactions at the C-9 position and reactions on the aromatic rings.

For this compound, the C-9 position is already substituted, rendering the well-known base-catalyzed C-9 alkylation reactions inapplicable. Therefore, interest shifts to the more challenging C-H functionalization of the sp²-hybridized carbons on the aromatic core.

Research in the broader field of C-H activation has led to methods for the arylation, alkylation, and olefination of various arenes. beilstein-journals.org These reactions are often catalyzed by transition metals like palladium, rhodium, or ruthenium, which can selectively cleave a C-H bond and replace it with a new C-C or C-heteroatom bond. For instance, palladium-catalyzed methods have been developed to synthesize 9,9-disubstituted fluorenes from 2-iodobiphenyls via an intramolecular C(sp²)-H activation sequence. acs.org

However, the direct C-H functionalization of an existing 9,9-disubstituted fluorene core is less common in the literature. Synthetic strategies for creating functionalized fluorene-based materials, particularly polymers, often rely on the polymerization of pre-functionalized monomers rather than attempting post-polymerization C-H functionalization on the fluorene's aromatic rings. researchgate.net This approach provides better control over the structure and regiochemistry of the final material.

While general methods for the C-H functionalization of aromatic compounds are continually advancing, specific protocols optimized for the aromatic core of 9-silyl-substituted fluorenes are not widely reported. The development of such selective reactions remains an active area of research, promising more efficient routes to novel fluorene-based functional materials.

Role in Polymer Chemistry and Advanced Materials Research

Structure-Property Relationships in Derived Polymeric Materials

The properties of polymers derived from 9-(Chlorodimethylsilyl)-9h-fluorene are intrinsically linked to their molecular structure. The strategic inclusion of the fluorene-silane unit allows for precise control over the final material's performance in electronic applications.

This structural disruption is beneficial as it can prevent the formation of aggregates in the solid state. psu.edu Aggregation often leads to undesirable changes in emission color and reduced luminescence efficiency in polyfluorenes. psu.edu Furthermore, the tetrahedral geometry of the silicon atom introduces steric hindrance, which can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution. psu.edu The rigid and bulky nature of the fluorene (B118485) unit itself contributes to the thermal stability of the polymer backbone. mdpi.com By carefully designing copolymers, the ratio of fluorene to silane (B1218182) units can be controlled, allowing for the precise tuning of the polymer's physical and optical properties. oregonstate.edu

The interruption of the π-conjugated system by the silane linker directly influences the electronic and photophysical properties of the derived polymers.

Wide Band Gap and Luminescence: A primary consequence of breaking the conjugation is a blue shift in both the absorption and emission spectra compared to fully conjugated polyfluorenes. oregonstate.edu This signifies an increase in the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in materials with a wide band gap, often around 2.9 eV. acs.orgresearchgate.net These materials are typically strong blue light emitters. psu.edu Research has shown that polymers incorporating alternating oligofluorene and dimethylsilane (B7800572) units can exhibit very high fluorescence quantum efficiencies, with values as high as 0.92 reported. oregonstate.edu The silicon center helps to maintain high singlet and triplet energy levels (around 2.9 eV), which is particularly important for host materials in phosphorescent devices. acs.org

Electron Transport: Fluorene-based materials are well-known for their charge-transporting capabilities. nih.gov The incorporation of silicon can further enhance these properties. Multifluorenyl silanes have been shown to exhibit ambipolar transport characteristics, meaning they can transport both holes and electrons. acs.org The introduction of the silane unit can lower the LUMO energy level due to σ-π interaction, which can facilitate electron injection and transport. oregonstate.edu In some cases, increasing the ratio of fluorene units in the polymer can enhance charge conductivity. acs.org Fluorination of the polymer backbone, a common strategy used in conjunction with silane incorporation, can also lower both HOMO and LUMO energy levels, making electron injection easier and improving resistance to oxidative degradation. nih.gov

| Property | Observation | Impact |

| Polymer Architecture | Silane units interrupt π-conjugation, creating a kinked chain. oregonstate.edu | Reduces intermolecular aggregation, enhances solubility. oregonstate.edupsu.edu |

| Band Gap | Wide band gap (~2.9 - 5.2 eV). acs.orgresearchgate.net | Leads to blue light emission. oregonstate.edu |

| Luminescence | High fluorescence quantum efficiency (up to 0.92). oregonstate.edu | Efficient light emission for display and lighting applications. |

| Triplet Energy | High triplet energy (~2.9 eV). acs.org | Suitable as host materials for phosphorescent emitters. acs.org |

| Charge Transport | Ambipolar (hole and electron) transport. acs.org | Enables balanced charge injection in electronic devices. acs.org |

Applications in Organic Electronic Devices from a Materials Design Perspective

The tunable properties of fluorene-silane polymers make them highly attractive for a range of organic electronic devices. From a materials design perspective, the ability to control the polymer backbone and its electronic energy levels is key to optimizing device performance.

In the field of light-emitting diodes, fluorene-silane materials are primarily utilized as host materials for phosphorescent emitters or as blue-emitting materials themselves. acs.orgmdpi.com

For phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer. Multifluorenyl silanes, with their high triplet energies of approximately 2.9 eV, are excellent candidates for hosting green, red, and even blue phosphorescent emitters. acs.org Devices using a tetrafluorenylsilane (SiFl4) host have demonstrated good performance, with peak efficiencies of 8% for green and red devices and 3% for blue devices. acs.org

In PLEDs, fluorene-based polymers are valued for their high photoluminescence efficiency and thermal stability. mdpi.com A cross-conjugated fluorene polymer demonstrated a high fluorescence quantum yield of nearly 1 and was successfully used as the active layer in a PLED. mdpi.com By using an appropriate electron-injecting layer, these devices achieved a maximum luminous efficiency of 40 cd/A and a luminance of 878 cd/m². mdpi.com The design of these polymers often involves creating donor-acceptor structures to tune emission color and improve charge balance within the device. rsc.org

For OFETs, the crucial material property is charge carrier mobility. While polyfluorenes are known charge conductors, the incorporation of silane and other functional groups can be used to engineer materials for transistor applications. Silafluorene (a fluorene ring with the C9 carbon replaced by silicon) and benzotriazole-containing conjugated polymers have been shown to be ambipolar (p- and n-dopable). researchgate.net The hole mobilities for these polymers have been estimated to be as high as 2.44 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

The design of fluorenone-based small molecules, which are structurally related to fluorene, also provides a pathway to high-performance OFETs. researchgate.net By creating donor-acceptor compounds, researchers have developed p-channel organic semiconductors with hole mobilities reaching 0.02 cm²/Vs and high current on/off ratios of 10⁷. researchgate.net The ability to modify organic semiconductors with self-assembled monolayers of organosilanes can also dramatically increase the surface conductivity, a property relevant to OFET performance. arxiv.org

In polymer solar cells, fluorene-based copolymers are often used as either the electron donor (p-type) or electron acceptor (n-type) material in the active layer. researchgate.netmdpi.com The goal is to design polymers with broad absorption spectra that match the solar spectrum and appropriate energy levels for efficient charge separation at the donor-acceptor interface. google.com

Silafluorene-based donor-acceptor copolymers have been synthesized for PSC applications. researchgate.net By incorporating units like selenophene, the HOMO energy level can be raised, which is beneficial for optimizing the open-circuit voltage of the solar cell. researchgate.net Power conversion efficiencies (PCEs) for devices using these silafluorene polymers have reached up to 2.57%. researchgate.net The versatility of fluorene chemistry allows for the creation of copolymers that absorb across the visible and into the near-infrared region, maximizing light harvesting. researchgate.net All-polymer solar cells, which avoid the use of fullerene derivatives, are an active area of research where fluorene-based copolymers can serve as polymeric acceptors. researchgate.net

| Device | Role of Fluorene-Silane Polymer | Key Performance Metric | Example Value |

| OLEDs/PLEDs | Host for phosphorescent emitters; Emissive layer. acs.orgmdpi.com | Luminous Efficiency / External Quantum Efficiency (EQE) | 40 cd/A / 8% (Green PhOLED). acs.orgmdpi.com |

| OFETs | Active semiconductor layer. researchgate.netresearchgate.net | Hole Mobility (µh) | 0.02 cm²/Vs. researchgate.net |

| PSCs | Electron donor or acceptor in the active layer. researchgate.net | Power Conversion Efficiency (PCE) | 2.57%. researchgate.net |

Coordination Chemistry and Catalysis with 9 Chlorodimethylsilyl 9h Fluorene Derivatives

Design and Synthesis of Organometallic Complexes

The synthesis of organometallic complexes incorporating 9-(chlorodimethylsilyl)-9H-fluorene derivatives begins with the functionalization of the fluorenyl backbone. The reactive chlorosilyl group serves as a key handle for attaching the fluorenyl moiety to a metal center, often through the formation of a stable silicon-metal bond or by reaction with other ligands to create a chelating system.

Ligand Properties of Fluorene-Silane Scaffolds

Fluorene-silane scaffolds possess a unique combination of properties that make them attractive ligands in coordination chemistry. The fluorenyl group is a bulky, planar, and electron-rich aromatic system that can engage in π-stacking interactions and influence the steric environment around the metal. nih.gov The dimethylsilyl bridge provides a flexible yet robust linkage, allowing for the fine-tuning of the geometry of the resulting metal complex.

The electronic nature of the fluorenyl ligand can be readily modified by introducing substituents on the aromatic rings. This allows for a systematic investigation of ligand electronic effects on the catalytic performance of the corresponding metal complexes. Furthermore, the C9 position of the fluorene (B118485) ring can be functionalized, offering another avenue for structural diversification. thieme-connect.de

Formation of Constrained Geometry Complexes

A significant application of this compound derivatives is in the synthesis of constrained geometry complexes (CGCs). wikipedia.orgresearchgate.net These complexes are characterized by a chelating ligand that links a cyclopentadienyl-type (Cp) fragment to another donor atom, such as an amido group, via a bridging unit. dntb.gov.uaresearchgate.net In the case of fluorene-based systems, the fluorenyl group acts as the Cp-type ligand.

The synthesis of these complexes typically involves the reaction of a lithiated or potassiated fluorenyl-silane precursor with a suitable metal halide. The resulting ansa-metallocene structure imposes a "constrained geometry" around the metal center, which is believed to be crucial for their high catalytic activity in certain reactions. wikipedia.org This geometric constraint can lead to a more open active site, facilitating the approach of substrates. researchgate.net

Catalytic Activity in Organic Transformations

The unique structural features of organometallic complexes derived from this compound have led to their successful application in a range of catalytic organic transformations.

Role in Polymerization Catalysis (e.g., Olefin Polymerization)

Complexes based on fluorene-silane ligands have shown remarkable activity as catalysts for olefin polymerization, particularly for the production of polyolefins with specific properties. researchgate.netnih.govnih.gov When activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), these constrained geometry catalysts can polymerize ethylene (B1197577) and α-olefins with high efficiency. wikipedia.org

A key advantage of these catalysts is their ability to incorporate higher α-olefins into the growing polymer chain, leading to the formation of linear low-density polyethylene (B3416737) (LLDPE) with desirable mechanical properties. researchgate.net The open nature of the active site in these constrained geometry complexes is thought to be responsible for this enhanced comonomer incorporation. wikipedia.orgresearchgate.net

Below is a table summarizing the performance of a representative fluorenyl-silane based catalyst in ethylene polymerization.

| Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Activity (kg PE/mol·h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| [Flu-SiMe₂-N(tBu)]TiCl₂ | MAO | 80 | 1.2 x 10⁶ | 250,000 | 2.1 |

This is a representative example and actual values can vary based on specific ligand modifications and reaction conditions.

Application in C-H Activation and Functionalization

The field of C-H activation and functionalization represents a major frontier in organic synthesis, aiming to directly convert abundant C-H bonds into valuable functional groups. beilstein-journals.org Organometallic complexes, including those derived from fluorenyl-silane ligands, have shown promise in catalyzing such transformations.

While direct examples specifically citing this compound in C-H activation are still emerging, related fluorenyl-based systems have been investigated. The electronic and steric properties of the fluorenyl ligand can influence the reactivity of the metal center towards C-H bond cleavage. For instance, nanoporous gold catalysts have been used for the oxidation of the benzylic C-H bond in 9H-fluorene derivatives. semanticscholar.orgresearchgate.net This suggests that appropriately designed fluorenyl-silane complexes could be tailored for selective C-H functionalization reactions.

Influence of Ligand Structure on Catalytic Performance

The performance of catalysts derived from this compound is highly dependent on the specific structure of the ligand. Modifications to both the fluorenyl unit and the silyl (B83357) bridge can have a profound impact on catalytic activity, selectivity, and the properties of the resulting products.

For instance, in olefin polymerization, altering the substituents on the fluorenyl ring can modulate the electronic properties of the catalyst, thereby influencing the rate of polymerization and the molecular weight of the polymer. Similarly, changing the nature of the silyl bridge can affect the constrained geometry of the complex, which in turn impacts comonomer incorporation and polymer microstructure. researchgate.net The interplay between these structural parameters allows for a high degree of control over the catalytic process, enabling the synthesis of polymers with tailored properties.

Analytical and Spectroscopic Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 9-(Chlorodimethylsilyl)-9h-fluorene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and silicon (²⁹Si) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In 9-substituted fluorenes, the chemical shifts of the aromatic protons provide significant structural information. For instance, in a study of various 9-substituted fluorenes, it was observed that the chemical shift of the proton at the 9-position (H-9) correlates with the electronegativity of the substituent. rsc.org The aromatic protons of the fluorene (B118485) ring typically appear as a complex series of multiplets in the aromatic region of the spectrum.

For example, the ¹H NMR spectrum of 9,9-dimethylfluorene, a related compound, shows distinct signals for the methyl protons and the aromatic protons. chemicalbook.com Similarly, in 9H-fluorene, the protons at the 9-position typically appear as a singlet around 3.86 ppm. rsc.org The aromatic protons of fluorene derivatives generally resonate between 7.1 and 7.8 ppm. rsc.org

A generalized representation of the expected ¹H NMR data for this compound is presented below, based on typical values for related fluorene derivatives.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si-CH₃ | 0.4 - 0.7 | Singlet |

| H-9 | ~4.0 | Singlet |

| Aromatic Protons | 7.2 - 7.9 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (aliphatic, aromatic, etc.) and its bonding environment. For the fluorene moiety, the aromatic carbons typically resonate in the range of 119 to 150 ppm. nih.gov The carbon atom at the 9-position (C-9) is particularly sensitive to the nature of the substituent. For instance, in 9H-fluorene, the C-9 carbon appears around 36.6 ppm. rsc.org

A predicted ¹³C NMR data table for this compound is provided below, based on known data for similar fluorene compounds.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Si-CH₃ | ~0 - 5 |

| C-9 | ~35 - 45 |

| Aromatic Carbons | 120 - 150 |

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful tool for directly probing the silicon environment in this compound. The chemical shift of the ²⁹Si nucleus is highly dependent on the substituents attached to the silicon atom and its coordination number. researchgate.net

The ²⁹Si NMR chemical shifts for silanes cover a wide range. pascal-man.com For tetracoordinate silicon compounds, the chemical shifts are influenced by the electronegativity of the attached groups. researchgate.net In chlorosilanes, the presence of the chlorine atom typically results in a downfield shift compared to analogous alkylsilanes. The chemical shift for the silicon atom in this compound is expected to be in the range observed for other chlorodimethylsilyl compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for fluorene derivatives involve the loss of substituents from the 9-position. For instance, in the mass spectrum of 9-chlorofluorene, a compound with a similar core structure, the molecular ion peak is observed, and fragmentation likely involves the loss of the chlorine atom. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer to synthesize polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting polymers. azom.comslideshare.netresearchgate.net GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. shimadzu.comamazonaws.com

The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netyoutube.com The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net This information is critical as the physical and mechanical properties of a polymer are highly dependent on its molecular weight and PDI. amazonaws.com For example, GPC has been used to characterize various fluorene-containing polymers, providing insights into how the polymerization conditions affect the final polymer properties. researchgate.net

Advanced Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

The electronic structure and photophysical properties of fluorene derivatives, including silyl-substituted fluorenes, are routinely investigated using advanced spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy are principal among these methods, providing valuable insights into the electronic transitions and emissive properties of these molecules. While specific data for this compound is not extensively detailed in the public domain, the general characteristics can be inferred from studies on closely related silafluorene compounds.

The introduction of a silicon atom at the C9 position of the fluorene ring, as in silafluorenes, influences the electronic properties of the parent fluorene molecule. This substitution can lead to shifts in the absorption and emission spectra, as well as changes in the quantum yield of fluorescence.

Research into 1,3-diphenyl-substituted silafluorenes has shown that these compounds are blue-light-emitting materials. acs.orgresearchgate.net In solution, they exhibit maximum emission wavelengths (λmax) in the range of 368–375 nm. acs.orgresearchgate.net In the solid state, they show emission maxima between 362–371 nm with an additional band around 482 nm. acs.orgresearchgate.net These findings suggest that silyl (B83357) substitution can result in compounds with significant fluorescence quantum yields, making them of interest for applications in organic light-emitting diodes (OLEDs) and bioimaging. acs.orgresearchgate.net

The photophysical properties of these molecules are often studied in various solvents to understand the effect of the environment on their electronic structure. For instance, studies on other fluorene derivatives, such as 9-borafluorenes, have demonstrated that the emission spectra can be sensitive to solvent polarity. nih.gov In non-polar solvents like hexane, these compounds show bright yellow emission with maxima between 545–550 nm and high quantum yields. nih.gov However, in more polar solvents like dichloromethane (B109758) (CH2Cl2), the fluorescence quantum yield can decrease significantly. nih.gov This solvatochromic behavior is an important aspect of their photophysical characterization.

The following table summarizes the photophysical data for some representative fluorene derivatives, which can provide a comparative basis for understanding the potential electronic properties of this compound.

| Compound Class | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| 1,3-Diphenyl-substituted silafluorenes | Solution | Not Specified | 368–375 | Improved |

| 1,3-Diphenyl-substituted silafluorenes | Solid State | Not Specified | 362–371, 482 | Improved |

| 9-Borafluorene Derivatives | Hexane | Not Specified | 545–550 | ~32-45% |

| 9-Borafluorene Derivatives | CH2Cl2 | Not Specified | 534–536 | ~1% (for some derivatives) |

Detailed Research Findings:

Theoretical molecular orbital calculations are often employed to complement experimental spectroscopic data and provide a deeper understanding of the optical properties of these molecules. acs.orgresearchgate.net These calculations can help in elucidating the nature of the electronic transitions observed in the UV-Vis and fluorescence spectra.

Furthermore, investigations into the aggregation-enhanced emission (AEE) of silafluorenes have been conducted. acs.orgresearchgate.net AEE is a phenomenon where the fluorescence intensity of a molecule increases upon aggregation, which is contrary to the more common aggregation-caused quenching. This property is highly desirable for applications in solid-state lighting and sensing.

While the specific electronic transitions and excited-state dynamics of this compound have not been explicitly reported, the available data on analogous silafluorenes suggest that it would likely exhibit interesting photophysical properties, with absorption and emission profiles characteristic of a substituted fluorene system. The presence of the chlorodimethylsilyl group is expected to modulate the electronic structure of the fluorene core, influencing its potential as a functional material in optoelectronic applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity indicators. For fluorene (B118485) derivatives, these calculations are crucial for understanding their well-known photophysical properties and for predicting how functionalization, such as the addition of a chlorodimethylsilyl group at the C-9 position, modulates these characteristics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to calculate optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemrxiv.org

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for optoelectronic materials, as it relates to the electronic absorption and emission properties of the molecule. researchgate.net For fluorene-based systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311+G(d,p), can predict how different substituents influence these energy levels. nih.govchemrxiv.orgresearchgate.net For instance, adding electron-withdrawing or electron-donating groups can tune the band gap and shift the absorption and emission spectra. chemrxiv.org In the case of 9-(chlorodimethylsilyl)-9h-fluorene, the silyl (B83357) group's electronic influence on the fluorene core's π-system can be precisely quantified. Time-dependent DFT (TD-DFT) is an extension used to simulate UV-vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, such as the π-π* transition typical for conjugated systems like fluorene. nih.govnih.gov

Table 1: Representative Electronic Properties of Fluorene Derivatives Calculated by DFT This table presents typical data obtained for fluorene-based systems from DFT calculations found in the literature. The values are illustrative of the parameters derived for molecules analogous to this compound.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Band Gap) | 3.5 to 4.5 eV | Determines the energy of the lowest electronic transition; influences color and conductivity. researchgate.net |

| Dipole Moment | 1.0 to 8.0 Debye | Indicates molecular polarity and influences intermolecular interactions and solubility. nih.gov |

| λmax (from TD-DFT) | 300 to 450 nm | Predicts the wavelength of maximum light absorption, corresponding to electronic excitations. nih.gov |

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the energies of all species involved, including reactants, products, intermediates, and, crucially, transition states.

The synthesis of 9-substituted fluorene derivatives can proceed through various mechanisms, often catalyzed by acids. thieme-connect.dersc.org For example, reactions involving propargylic alcohols and fluorene have been proposed to proceed via reactive allene (B1206475) carbocation intermediates. thieme-connect.de To validate such a proposed mechanism for a reaction leading to or involving this compound, DFT calculations can be employed. Researchers would model the proposed intermediates and transition states, and the calculated activation energies would determine the kinetic feasibility of each step. By comparing the energy barriers of different possible pathways, the most plausible mechanism can be identified. This approach was used to discuss the kinetically controlled product distribution in the Friedel-Crafts acetylation of 9H-fluorene by computing the energies of the σ-complex intermediates. researchgate.net

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for examining large systems, such as polymers in solution or the solid state. MD uses classical mechanics, where atoms are treated as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., CVFF, COMPASS). mdpi.comresearchgate.net This method allows for the simulation of the movement of atoms and molecules over time, providing insights into macroscopic properties based on microscopic behavior. youtube.com

For polymers derived from this compound monomers, MD simulations can predict their physical properties. Simulations can reveal the conformational behavior of polymer chains, such as whether they adopt a rigid, rod-like structure or a flexible, random coil. youtube.com This is critical as the conformation of conjugated polymers strongly influences their electronic properties in thin films.

Furthermore, MD simulations are used to study intermolecular interactions. This includes the packing of polymer chains in the solid state and their interaction with other materials, such as substrates or nanoparticles. For instance, MD simulations have been used to study the interface between silane (B1218182) coupling agents and substrates like silica (B1680970) or glass fibers, revealing how these molecules improve adhesion and mechanical properties. researchgate.netresearchgate.net The simulation can quantify the strength of these interactions and predict properties like the shear modulus of a composite material. researchgate.net The radial distribution function (RDF) is a common analytical tool from MD that shows the probability of finding an atom at a certain distance from another, offering a detailed view of local structure and interactions. mdpi.com

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation for Silane-Containing Polymers

| Parameter / Output | Description | Example Application |

| Input Parameters | ||

| Force Field | A set of equations and parameters describing the potential energy of the system. | CVFF, COMPASS, AMBER |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., NVT for constant Number of particles, Volume, Temperature). mdpi.com | NVT, NPT |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | 298 K, 1 atm |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. | Nanoseconds (ns) to microseconds (μs) |

| Output Analyses | ||

| Mean Squared Displacement (MSD) | Measures the average distance a molecule or particle travels over time, used to calculate diffusion coefficients. researchgate.net | Determining mobility of polymer chains or diffusion of small molecules within the polymer matrix. |

| Radial Distribution Function (RDF) | Describes the local density of particles around a central particle as a function of distance. mdpi.com | Analyzing the packing of polymer chains or the interaction of silane with a surface. |

| Mechanical Properties | Calculation of stress-strain curves to determine Young's modulus, shear modulus, etc. researchgate.net | Predicting the stiffness and strength of a fluorene-silane based polymer composite. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer chain. youtube.com | Tracking conformational changes (e.g., collapsing or extending) of a polymer in different solvents. |

Computational Design of Novel Fluorene-Silane Materials

The ultimate goal of many computational studies is the rational design of new materials with superior properties. researchgate.netresearchgate.net By leveraging the predictive power of quantum and classical methods, it is possible to perform high-throughput computational screening. In this approach, large virtual libraries of candidate molecules are created and their key properties are calculated.

For the design of novel fluorene-silane materials, this process would involve systematically modifying the molecular structure of this compound. For instance, the chlorine atom could be replaced with other functional groups, or the substituents on the silicon atom could be varied. Additionally, different functional groups could be added to the fluorene backbone. DFT calculations would then be performed on this library of virtual compounds to predict their HOMO/LUMO levels, band gaps, and absorption spectra. researchgate.net

This screening process allows researchers to identify promising candidates for specific applications, such as organic light-emitting diodes (OLEDs), solar cells, or sensors, without the need for laborious and expensive synthesis of every compound. researchgate.net Candidates with optimal electronic properties (e.g., a specific band gap or high charge carrier mobility) can be prioritized for experimental synthesis and characterization, dramatically accelerating the materials discovery cycle. researchgate.net This design-before-synthesis approach is a cornerstone of modern materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(Chlorodimethylsilyl)-9H-fluorene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves lithiation of fluorene derivatives followed by silylation. For example, in analogous compounds (e.g., 9-chloromethyl derivatives), n-BuLi in THF at −78°C is used to deprotonate fluorene, followed by reaction with chlorosilane reagents like (CH₃)₂SiCl . Purification is achieved via column chromatography using gradients of n-hexane/dichloromethane, with yields around 30–40% . Purity (>99%) is confirmed by GC or HPLC, and hygroscopic intermediates require inert-atmosphere handling .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent effects on fluorene's aromatic protons (δ 7.2–7.8 ppm) and Si–CH₃ groups (δ 0.5–1.0 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal bond angles and dihedral angles between fluorene planes (e.g., 72° in related structures), with intramolecular C–H⋯Cl interactions . Data collection parameters include radiation (Mo-Kα, λ = 0.71073 Å) and refinement to R = 0.04 .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z ~250–400) and isotopic patterns for Cl/Si .

Advanced Research Questions

Q. How does the chlorodimethylsilyl group influence the electronic and steric properties of 9H-fluorene in catalysis?

- Methodological Answer : The Si–Cl bond’s electrophilicity enables cross-coupling or nucleophilic substitution. Computational studies (e.g., DFT at B3LYP/def2-TZVP) quantify bond dissociation energies (BDEs) and charge distribution. For example, BDEs for C–Si bonds in analogous compounds range 70–90 kcal/mol, with steric effects from methyl groups altering reactivity . Experimental validation includes kinetics via UV-Vis monitoring of Si–Cl hydrolysis or substitution rates .

Q. What mechanistic insights explain the photooxidation pathways of this compound under environmental conditions?

- Methodological Answer : Photooxidation at the 9-position proceeds via radical intermediates, similar to 9H-fluorene’s conversion to 9H-fluorene-9-one . In situ FTIR or ESR tracks hydroperoxide formation (e.g., 9-hydroperoxyfluorene) . Polar oxidation products (e.g., ketones) partition into aqueous phases, studied via HPLC-MS with a C18 column (70% acetonitrile/water mobile phase) .

Q. How can computational modeling predict the reactivity of this compound in organometallic complexes?

- Methodological Answer : DFT calculations (Gaussian 16) optimize geometries and simulate frontier molecular orbitals (HOMO/LUMO). For example, HOMO localization on the Si–Cl group predicts nucleophilic attack sites. Spectroelectrochemical studies (e.g., cyclic voltammetry at −1.28 V vs. Fc+/Fc) correlate computed redox potentials with experimental data .

Methodological Challenges and Solutions

Q. What are the key stability considerations for handling this compound in air-sensitive reactions?

- Methodological Answer : The Si–Cl bond is moisture-sensitive. Storage at 20°C under argon in sealed containers with molecular sieves prevents hydrolysis . Reaction setup requires Schlenk lines or gloveboxes (<1 ppm O₂/H₂O). Quenching with dry methanol followed by aqueous workup minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.